Brocresin

Parkinson's Disease AADC Inhibition Blood-Brain Barrier

Researchers studying histaminergic and catecholaminergic systems often face cross-pathway interference when using single-target inhibitors like carbidopa (AADC-only) or α-methyldopa (norepinephrine-depleting). Brocresin solves this with sub-μM dual HDC/AADC inhibition, preserving norepinephrine stores. • Dual HDC (IC50 ~10⁻⁸ M) & AADC (IC50 ~10⁻⁷ M) blockade - replaces two inhibitors with one. • No norepinephrine depletion - eliminates confounding cardiovascular effects. • Reversible mechanism - enables washout and enzyme activity recovery in kinetic studies.

Molecular Formula C7H8BrNO2
Molecular Weight 218.05 g/mol
CAS No. 555-65-7
Cat. No. B1667865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrocresin
CAS555-65-7
SynonymsBrocresine
NSD 1055
NSD-1055
NSD1055
Molecular FormulaC7H8BrNO2
Molecular Weight218.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CON)O)Br
InChIInChI=1S/C7H8BrNO2/c8-6-2-1-5(4-11-9)3-7(6)10/h1-3,10H,4,9H2
InChIKeyQNWOSJAGFSUDFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Brocresin – Identity and Classification


Brocresin (also known as Brocresine or NSD-1055) is a synthetic brominated phenol derivative [1] that functions as an orally active, dual-mechanism inhibitor of both histidine decarboxylase (HDC) and aromatic L-amino acid decarboxylase (AADC) [2][3]. Its chemical formula is C7H8BrNO2, with a molecular weight of 218.05 Da . Notably, Brocresin is characterized by its ability to act both peripherally and centrally, as it can cross the blood-brain barrier [2][4]. It was originally developed and investigated clinically for its antiparkinsonian effects as a potentiator of levodopa [4].

Target Dual HDC / AADC inhibitor
Class Synthetic brominated phenol derivative
Context Histamine / catecholamine pathway probe

Why Generic Inhibitors Cannot Replace Brocresin


Generic substitution among decarboxylase inhibitors is not scientifically valid due to critical differences in their enzyme specificity, tissue distribution, and metabolic pathways. Brocresin's dual inhibition of both histidine decarboxylase (HDC) and aromatic L-amino acid decarboxylase (AADC) is a distinct pharmacological signature not shared by common alternatives like Carbidopa or Benserazide, which are primarily peripheral AADC inhibitors . Furthermore, Brocresin's ability to cross the blood-brain barrier and exert a central action [1] contrasts sharply with the peripheral-restricted action of other inhibitors, which is a deliberate design feature to prevent central nervous system effects [2]. These mechanistic and distributional disparities lead to different in vivo efficacy and safety profiles, as demonstrated in the quantitative evidence below.

Brocresin
Carbidopa
Lacks HDC inhibition and exhibits substantially lower AADC potency; dual‑pathway blockade is not replicated.
Brocresin
α‑Methyldopa
Depletes tissue norepinephrine, introducing adrenergic confounding that can alter experimental endpoints.
Brocresin
Single‑target inhibitors
Cannot simultaneously suppress histamine and catecholamine synthesis; pharmacological fingerprint differs.

Brocresin Comparator-Based Evidence


Dual HDC/AADC Inhibition vs. Carbidopa

Brocresin is differentiated from peripheral-only AADC inhibitors like Carbidopa and Benserazide by its central nervous system (CNS) activity . This property allowed it to potentiate the therapeutic effect of levodopa in a clinical trial of Parkinson's disease patients by inhibiting decarboxylase in both the periphery and the brain [1]. The study concluded that the search for useful decarboxylase inhibitors 'need not be limited to agents that do not pass the blood/brain barrier' [1]. In contrast, Carbidopa and Benserazide are designed not to cross the blood-brain barrier to limit CNS dopamine formation and its associated adverse effects [2].

Dual HDC/AADC Inhibition
Cross‑study comparable
Brocresin I₅₀ ≈ 10⁻⁸ M (HDC), ≈ 10⁻⁷ M (AADC); Carbidopa IC₅₀ = 29 ± 2 μM (AADC only, no HDC activity)
Supports dual‑pathway inhibition study fit; reported ~290‑fold greater AADC potency
Data from different assay systems; verify in‑house
Parkinson's Disease AADC Inhibition Blood-Brain Barrier

In Vivo Brain Histamine Depletion vs. α‑Methyldopa

In comparative in vitro studies, Brocresin (NSD-1055) demonstrated superior potency as a histidine decarboxylase (HDC) inhibitor relative to other aminooxyamines. Brocresin was found to be a more potent HDC inhibitor than McN-A-1293 (4-Imidazolyl-3-amino-2-butanone) [1]. While Brocresin inhibited HDC with a molar I50 of approximately 10⁻⁸ M [2], another comparator, α-methylhistidine, is a less potent HDC inhibitor than both Brocresin and other aminooxyamines [1]. This high potency establishes Brocresin as a reference standard for HDC inhibition in biochemical research.

In Vivo Brain Histamine Depletion
Direct head‑to‑head
35–40% reduction vs. α‑methyldopa no reduction; depletion half‑life ≈ 5 min
Supports CNS histamine depletion model use
Rat brain; enzymatic isotopic assay
Enzyme Inhibition Histidine Decarboxylase Aminooxyamines

No Norepinephrine Depletion vs. α‑Methyldopa

In vivo studies reveal a key differentiation in Brocresin's target engagement profile, demonstrating it is a more effective inhibitor of gastric DOPA decarboxylase (AADC) than gastric histidine decarboxylase (HDC) [1]. Following a single intraperitoneal dose of 200 mg/kg in rats, Brocresin inhibited gastric DOPA decarboxylase activity by more than 95%, and this inhibition was longer-lasting [1]. In stark contrast, the same dose inhibited gastric histidine decarboxylase activity by at most 75–85%, and this effect was described as 'quite short-lasting' [1]. This differential in vivo effect on two related enzymes is a distinct and quantifiable characteristic.

Norepinephrine Sparing
Direct head‑to‑head
No depletion vs. α‑methyldopa significant norepinephrine depletion
Supports pathway studies without adrenergic confounding
Guinea pig brain and heart
In Vivo Pharmacology DOPA Decarboxylase Target Selectivity

Reversible Competitive Inhibition vs. Irreversible Inhibitors

Brocresin is rapidly metabolized in vivo, which is a critical factor distinguishing it from more stable inhibitors [1]. Its primary metabolites—4-bromo-3-hydroxy-benzyl alcohol, 4-bromo-3-hydroxy-benzoic acid, and 4-bromo-3-hydroxy-hippuric acid—are themselves pharmacologically active and inhibit both HDC and AADC [2]. For instance, Brocresin inhibits HDC with a molar I50 of ~10⁻⁸ M, while its alcohol and acid metabolites are markedly less potent, with I50s of ~10⁻⁴ M and ~10⁻³ M, respectively [2]. The short half-life of the parent compound in vivo is attributed to its rapid reaction with hemoglobin to form methemoglobin [2].

Reversible Competitive Inhibition
Class‑level inference
Competitive with histidine and PLP; reversible vs. α‑FMH irreversible inactivation
Supports washout‑recovery experimental designs
Partially purified fetal rat HDC; verify in target system
Pharmacokinetics Drug Metabolism In Vivo Clearance

High-Dose In Vivo Inhibition of Liver Enzyme Activity Demonstrates Potent but Context-Dependent Effects

Brocresin can achieve near-complete inhibition of certain enzymes in vivo at high doses. A study demonstrated that a dose of 75 mg/kg body mass resulted in a 98% inhibition of a liver enzyme [1]. While this shows potent in vivo activity, it must be contextualized against the compound's rapid metabolism and differential target engagement. For comparison, Carbidopa's AADC inhibition is also dose-dependent but is used clinically at much lower, titrated doses (e.g., 25-150 mg daily) to achieve peripheral inhibition without central effects [2].

In Vivo Efficacy Enzyme Inhibition Dose-Response

Lack of Efficacy in Clinical Dermatological Applications: Failure to Reduce Histamine in Chronic Urticaria

In a clinical study of chronic urticaria patients, Brocresin failed to diminish skin histamine levels and histamine excretion, even at high daily doses (600 mg to 1800 mg) [1]. The observed slight decrease in clinical symptoms was comparable to that seen with placebo [1]. This negative finding is a critical differentiator from other anti-histaminergic or anti-inflammatory agents that show clear clinical benefit in similar conditions. It demonstrates that despite its in vitro potency on HDC, the compound's in vivo pharmacodynamics in humans do not translate to therapeutic efficacy in this disease model.

Clinical Trial Chronic Urticaria Histamine

Brocresin Validated Research Applications


In Vitro Dual HDC/AADC Inhibition Screening

Brocresin is best utilized in preclinical research where its unique dual action—inhibiting both AADC and HDC in the central nervous system—is specifically required. This scenario leverages the evidence from Section 3.1 and 3.2, which demonstrate Brocresin's ability to cross the blood-brain barrier and potentiate levodopa in Parkinson's disease models [1]. It is the tool of choice when the research question concerns the effects of central decarboxylase inhibition on neurotransmitter levels (e.g., dopamine, histamine) or behavior, a function that peripheral-only inhibitors like Carbidopa cannot perform .

In Vivo CNS Histamine Depletion

For in vitro or ex vivo assays where potent inhibition of histidine decarboxylase is paramount and a short duration of action is either acceptable or desired, Brocresin is a superior choice. As established in Section 3.2, its I50 of approximately 10⁻⁸ M for HDC [2] makes it more potent than alternatives like McN-A-1293 [3]. However, researchers must account for its rapid metabolism in vivo (Section 3.4), making it suitable for acute, single-timepoint experiments rather than chronic dosing studies.

Norepinephrine-Sparing Decarboxylase Inhibition

Brocresin provides a unique opportunity to study differential target engagement in vivo. As detailed in Section 3.3, a single dose yields near-complete (>95%) and sustained inhibition of DOPA decarboxylase, while inhibition of histidine decarboxylase is both less complete (75-85%) and transient [4]. This distinct profile makes Brocresin an ideal tool for dissecting the physiological roles of these two enzymes in the same model system, a differentiation that cannot be achieved with a selective or pan-inhibitor that lacks this time- and target-dependent variance.

Reversible Inhibition of PLP-Dependent Decarboxylases

Due to its documented lack of clinical efficacy in reducing skin histamine in chronic urticaria (Section 3.6) [5], Brocresin serves as an essential negative control compound in dermatological research. When investigating new anti-histaminergic or anti-inflammatory agents, including Brocresin as a comparator arm can validate the robustness of a new drug's effect, demonstrating that HDC inhibition alone is insufficient to produce a therapeutic outcome in this specific disease model. This application is directly supported by the quantitative clinical failure data.

Application
Selection Property
Validation Focus
HDC/AADC dual inhibition screening
Dual‑target enzyme inhibition profile
Assay potency cross‑validation against carbidopa reference
Central histamine depletion models
Blood‑brain barrier penetration and CNS HDC inhibition
Brain histamine reduction endpoint verification
Histaminergic/dopaminergic pathway studies without norepinephrine interference
Lack of norepinephrine depletion
Catecholamine level monitoring in target tissues
Kinetic and washout‑recovery studies of HDC/AADC
Reversible competitive inhibition mechanism
Enzyme activity restoration after inhibitor removal
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